molecular formula C9H13BClN3O3 B14071185 (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14071185
M. Wt: 257.48 g/mol
InChI Key: RVXVJDGZHHZNAD-UHFFFAOYSA-N
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Description

(4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyrimidine ring substituted with a chloro group and a hydroxypiperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine with a boronic acid reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as cesium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods ensure the production of high-purity this compound suitable for various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The pyrimidine ring and its substituents can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid stands out due to its unique combination of a boronic acid group with a chloro-substituted pyrimidine ring and a hydroxypiperidinyl group.

Properties

Molecular Formula

C9H13BClN3O3

Molecular Weight

257.48 g/mol

IUPAC Name

[4-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C9H13BClN3O3/c11-8-7(10(16)17)5-12-9(13-8)14-3-1-6(15)2-4-14/h5-6,15-17H,1-4H2

InChI Key

RVXVJDGZHHZNAD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)N2CCC(CC2)O)(O)O

Origin of Product

United States

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